molecular formula C19H14ClNS2 B2564584 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine CAS No. 307341-83-9

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine

Cat. No.: B2564584
CAS No.: 307341-83-9
M. Wt: 355.9
InChI Key: ISZOWBFUUQVCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is a useful research compound. Its molecular formula is C19H14ClNS2 and its molecular weight is 355.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Diversity

A study by Kumar et al. (2013) discusses the synthesis of a series of structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines, including compounds with substituted phenyl groups, evaluated for their antibacterial and antifungal activities against a variety of strains, showing interesting results with some compounds having activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2013).

In another study, Pant et al. (2021) synthesized novel 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines, aiming to explore compounds with potential biological activities. The synthesized compounds were tested for their antimicrobial activities, with some showing good antifungal activity against Candida albicans (Pant et al., 2021).

Antimicrobial Activities

Dubey et al. (2003) reported on the synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines, highlighting the potential of these compounds in generating structurally novel entities with the possibility of exploring their biological activities (Dubey et al., 2003).

Furthermore, research by Roman (2013) on the generation of a structurally diverse library using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material resulted in a variety of compounds including thioethers and ring-closed products like 2,3-dihydro-1,5-benzothiazepine, highlighting the compound's versatility in synthesizing a broad array of structurally diverse molecules with potential for biological testing (Roman, 2013).

Properties

IUPAC Name

2-(4-chlorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZOWBFUUQVCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.